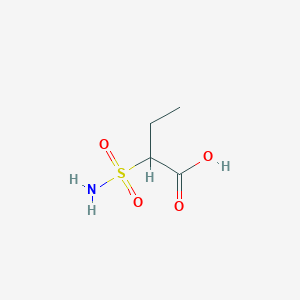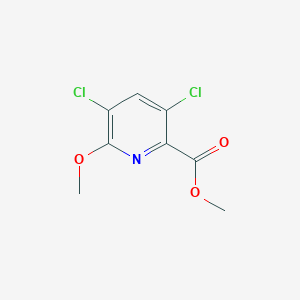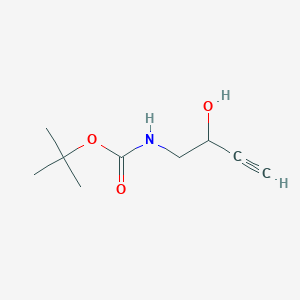
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate: is an organic compound with the molecular formula C9H15NO3 . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxy group, and an alkyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate typically involves multiple steps. One common method starts with the esterification of L-serine, followed by Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . The overall yield of this synthesis route is approximately 41%.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its cytotoxic activity against certain human carcinoma cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate: An intermediate of the natural product jaspine B, known for its cytotoxic activity.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate derivative with distinct structural features.
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A compound with a different functional group arrangement.
Uniqueness: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate is unique due to its combination of a tert-butyl group, a hydroxy group, and an alkyne group. This combination imparts specific reactivity and potential biological activity, distinguishing it from other carbamate derivatives.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxybut-3-ynyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12) |
Clé InChI |
FGJPUKFCHBYWKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)

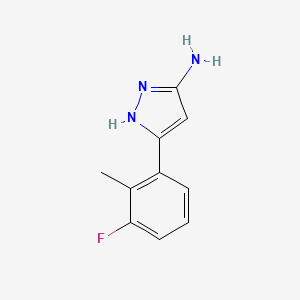
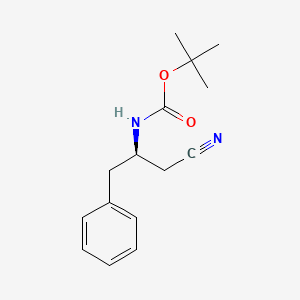

![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
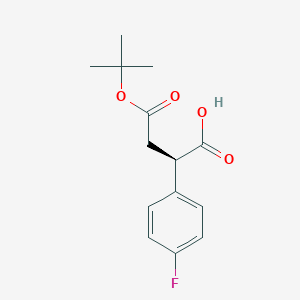
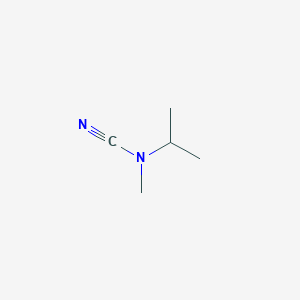
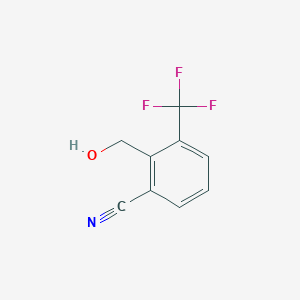
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
